1-(3-Fluorophenyl)imidazolidin-2-one
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Overview
Description
1-(3-Fluorophenyl)imidazolidin-2-one is a heterocyclic organic compound that features a five-membered ring containing two nitrogen atoms and one oxygen atom. The presence of a fluorine atom on the phenyl ring makes this compound particularly interesting for various chemical and pharmaceutical applications. It is known for its potential use in medicinal chemistry due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Fluorophenyl)imidazolidin-2-one can be synthesized through several methods. One common approach involves the reaction of 3-fluoroaniline with ethyl chloroformate to form an intermediate, which is then cyclized with ethylenediamine to yield the desired product . Another method includes the use of α-dicarbonyl compounds with ureas, which undergo cyclization to form imidazolidin-2-ones .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Fluorophenyl)imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products Formed:
Oxidation: N-oxides
Reduction: Amine derivatives
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
1-(3-Fluorophenyl)imidazolidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is explored for its potential use in drug development, particularly in designing new pharmaceuticals with improved efficacy and reduced side effects.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(3-Fluorophenyl)imidazolidin-2-one involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
1-(3-Fluorophenyl)imidazolidin-2-one can be compared with other imidazolidin-2-one derivatives:
1-(4-Fluorophenyl)imidazolidin-2-one: Similar structure but with the fluorine atom at the para position.
1-(3-Bromo-4-fluoro-phenyl)imidazolidin-2-one: Contains both bromine and fluorine atoms, offering different reactivity and biological properties
Uniqueness: The presence of the fluorine atom at the meta position in this compound provides unique electronic and steric properties, making it distinct from other similar compounds. This uniqueness can be leveraged in designing new molecules with specific desired properties .
Properties
IUPAC Name |
1-(3-fluorophenyl)imidazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O/c10-7-2-1-3-8(6-7)12-5-4-11-9(12)13/h1-3,6H,4-5H2,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYIXWDAEDKBYEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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